molecular formula C14H14FN5O B4420621 1-ethyl-N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1H-tetrazol-5-amine

1-ethyl-N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1H-tetrazol-5-amine

Cat. No. B4420621
M. Wt: 287.29 g/mol
InChI Key: OWFGRPFKOJJEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1H-tetrazol-5-amine is a chemical compound that belongs to the tetrazole class of compounds. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-ethyl-N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1H-tetrazol-5-amine involves its binding to the adenosine A2A receptor, which is located on the surface of neurons in the brain. This binding results in the activation of a signaling pathway that leads to the inhibition of dopamine release. This mechanism is similar to that of caffeine, which also binds to the adenosine A2A receptor and inhibits dopamine release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of dopamine release in the brain. This can lead to a reduction in motor activity and an improvement in cognitive function. It has also been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1H-tetrazol-5-amine in lab experiments is its high affinity for the adenosine A2A receptor, which makes it a useful tool for studying the role of this receptor in the regulation of dopamine neurotransmission. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 1-ethyl-N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1H-tetrazol-5-amine. One direction is to investigate its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to explore its neuroprotective effects and its potential for the treatment of neurodegenerative diseases. Additionally, further research could be conducted to improve the solubility of the compound and to develop new derivatives with improved pharmacological properties.

Scientific Research Applications

1-ethyl-N-{[5-(2-fluorophenyl)-2-furyl]methyl}-1H-tetrazol-5-amine has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the adenosine A2A receptor, which is involved in the regulation of dopamine neurotransmission. This makes it a promising candidate for the development of new drugs for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

properties

IUPAC Name

1-ethyl-N-[[5-(2-fluorophenyl)furan-2-yl]methyl]tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5O/c1-2-20-14(17-18-19-20)16-9-10-7-8-13(21-10)11-5-3-4-6-12(11)15/h3-8H,2,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFGRPFKOJJEPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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